molecular formula C16H17ClN2O4 B2886201 3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-75-6

3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2886201
CAS No.: 2034391-75-6
M. Wt: 336.77
InChI Key: GVJYTXRZFHEDGY-UHFFFAOYSA-N
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Description

This compound features a five-membered oxazolidine-2,4-dione core linked to an azetidine ring (a four-membered nitrogen-containing heterocycle) via a methyl group. The azetidine is further substituted with a 3-(3-chlorophenyl)propanoyl moiety. This structure combines electron-withdrawing (chlorophenyl, dione) and sterically bulky (azetidine) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-[[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-13-3-1-2-11(6-13)4-5-14(20)18-7-12(8-18)9-19-15(21)10-23-16(19)22/h1-3,6,12H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJYTXRZFHEDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 3-chlorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate product with a suitable diol and a dehydrating agent to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The oxazolidine-2,4-dione core distinguishes this compound from analogs with alternative heterocyclic cores:

Compound Core Structure Key Structural Differences Evidence
User’s Compound Oxazolidine-2,4-dione Azetidinylmethyl-propanoyl-3-chlorophenyl -
(Z)-3-(3-Chlorophenyl)-5-(3,5-dimethylbenzylidene)oxazolidine-2,4-dione (S17.9) Oxazolidine-2,4-dione 3-Chlorophenyl + 3,5-dimethylbenzylidene substituents
3-(3-Chlorophenyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione Five-membered ring with two nitrogens (vs. one oxygen in oxazolidine)
Thiazolidine-2,4-dione derivatives (e.g., 4c) Thiazolidine-2,4-dione Sulfur atom in place of oxygen in the heterocycle

Key Findings :

  • Oxazolidine vs.
  • Azetidine vs. Benzylidene Substituents: The azetidine-propanoyl group in the user’s compound introduces steric bulk and conformational rigidity compared to planar benzylidene groups (e.g., S17.9) .

Substituent Effects

Chlorophenyl Groups

The 3-chlorophenyl group is a common feature in several analogs:

  • S17.9 : Direct attachment to the oxazolidine core.
  • User’s Compound: Positioned distally via the propanoyl-azetidine chain.

Impact :

  • Chlorine’s electron-withdrawing nature enhances stability and may improve bioavailability through hydrophobic interactions .
Azetidine and Propanoyl Moieties
  • 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride () shares the azetidine-oxazolidine framework but lacks the propanoyl-3-chlorophenyl group.
  • The propanoyl linker in the user’s compound may enhance lipophilicity and membrane permeability compared to simpler azetidine derivatives .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Notable Features Evidence
User’s Compound Not reported - Likely moderate solubility (neutral) -
S17.9 (Oxazolidine analog) 198–199 36 Low yield due to steric hindrance
3-(3-Chlorophenyl)imidazolidine-2,4-dione Not reported - Likely higher solubility (imidazolidine core)
Thiazolidine-2,4-dione derivative (4c) Not reported 94 High yield via 1,3-dipolar cycloaddition

Insights :

  • The user’s compound’s synthetic route may face challenges similar to S17.9 (low yield) due to multi-step functionalization of the azetidine ring.
  • Thiazolidine derivatives (e.g., 4c) achieve higher yields, suggesting more efficient synthetic protocols .

Biological Activity

The compound 3-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione , commonly referred to by its CAS number 2034342-35-1 , is a derivative of oxazolidine characterized by a complex structure that includes an azetidine ring and a chlorophenyl moiety. Its molecular formula is C19H22ClN5O2C_{19}H_{22}ClN_{5}O_{2} with a molecular weight of approximately 387.87 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases.

Chemical Structure

The structural representation of the compound can be summarized as follows:

  • Molecular Formula : C19H22ClN5O2C_{19}H_{22}ClN_{5}O_{2}
  • Molecular Weight : 387.87 g/mol
  • IUPAC Name : 1-((1-(1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structural frameworks have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the chlorophenyl group is often associated with enhanced biological activity against various cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that oxazolidine derivatives may play a role in neuroprotection, particularly in conditions characterized by oxidative stress and inflammation. The ability to modulate pathways involved in neurodegeneration makes this compound a candidate for further investigation.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function, which may translate into effects on mammalian cells as well.
  • Modulation of Signaling Pathways : The compound may affect pathways related to cell survival and apoptosis, particularly those involving the ATF4 pathway, which is crucial in the cellular response to stress.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated derivatives similar to this compound and found that they exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the role of the chlorophenyl group in enhancing the potency of these compounds against tumor growth .

Case Study 2: Neuroprotective Effects

Research conducted by Wang et al. demonstrated that oxazolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The study indicated that these compounds could upregulate antioxidant defenses within cells, leading to improved cell viability under stress conditions .

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in breast and lung cancer cells
NeuroprotectiveProtects neuronal cells from oxidative stress
Protein Synthesis InhibitionPotential interference with ribosomal function

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